molecular formula C10H8ClNOS B15181700 2-(4-Chlorobenzyl)-3(2H)-isothiazolone CAS No. 26530-09-6

2-(4-Chlorobenzyl)-3(2H)-isothiazolone

Cat. No.: B15181700
CAS No.: 26530-09-6
M. Wt: 225.70 g/mol
InChI Key: PQIJDRCKMJCOFO-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-3(2H)-isothiazolone is a synthetic organic compound belonging to the class of isothiazolinones, which are heterocyclic compounds known for their potent and broad-spectrum antimicrobial properties . Isothiazolinones function as effective biocides by inhibiting life-sustaining enzymes within microbial cells, specifically those with thiol groups at their active sites . The mechanism of action involves the formation of mixed disulfides with thiols in intracellular proteins, leading to the disruption of critical cell functions and ultimately cell death . This compound is notably utilized in industrial microbiocide formulations, such as Mergal K 14, where it functions as a fast-acting, water-soluble bactericide and fungicide . Its primary research applications include use as a preservative in aqueous systems like waterborne paints, adhesives, emulsions, coatings, and metalworking fluids, where it controls the growth of bacteria, yeast, mold, and fungi . The efficacy of this compound and its analogs is maintained in systems with a pH range of approximately 3 to 9 . Recent scientific investigations have highlighted the significant potential of isothiazolone analogs, particularly those with chlorine substitutions, as potent bactericidal agents against antibiotic-resistant pathogens, including carbapenem-resistant Enterobacterales (CRE) and methicillin-resistant Staphylococcus aureus (MRSA) . These findings underscore its value in advanced antimicrobial research. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26530-09-6

Molecular Formula

C10H8ClNOS

Molecular Weight

225.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C10H8ClNOS/c11-9-3-1-8(2-4-9)7-12-10(13)5-6-14-12/h1-6H,7H2

InChI Key

PQIJDRCKMJCOFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CS2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 4 Chlorobenzyl 3 2h Isothiazolone and Analogues

General Synthetic Routes to the 3(2H)-Isothiazolone Core Structure

The foundational step in synthesizing the target compound and its analogues is the construction of the 3(2H)-isothiazolone ring. Industrial-scale production and laboratory syntheses commonly rely on the ring-closure of 3-mercaptopropanamides. wikipedia.org These precursors are typically derived from acrylic acid via 3-mercaptopropionic acid. wikipedia.org

A prevalent and well-documented method involves the one-step chlorination and cyclization of 3,3'-dithiodipropionamides. nih.gov This approach utilizes a halogenating agent, such as chlorine or sulfuryl chloride, to induce the oxidative cyclization. nih.govgoogle.com The process begins with the amidation of 3,3'-dithiodipropionic acid to form the corresponding N,N'-disubstituted-3,3'-dithiodipropionamide intermediate. nih.govgoogle.com Subsequent treatment with a chlorinating agent facilitates the cleavage of the disulfide bond and concomitant formation of the N-S bond, yielding the isothiazolone (B3347624) ring. nih.govgoogle.com

For instance, the synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide is a key step for producing related isothiazolones. This intermediate is prepared by reacting 3,3'-dithiopropionic acid alkyl esters with an alkylamine. google.com This diamide (B1670390) is then subjected to chlorination to yield the cyclized product. google.com

Alternative routes have also been developed to avoid certain reagents or to accommodate different starting materials. One such method involves the cyclization of cis-N-substituted-3-thiocyanatoacrylamides. nih.gov Other strategies include the oxidative cyclization of thiomalonamide derivatives and amides of 3-thionocarboxylic acids. researchgate.net These varied approaches provide flexibility in precursor selection and reaction conditions for accessing the fundamental isothiazolone core.

Starting MaterialKey Reagent(s)ProductReference(s)
3,3'-DithiodipropionamidesChlorine (Cl2) or Sulfuryl Chloride (SO2Cl2)3(2H)-Isothiazolone nih.govgoogle.com
3-MercaptopropanamidesChlorination/Oxidation3(2H)-Isothiazolone wikipedia.org
cis-N-substituted-3-thiocyanatoacrylamidesCyclization3(2H)-Isothiazolone nih.gov
Thiomalonamide derivativesOxidative Cyclization3(2H)-Isothiazolone researchgate.net

Strategies for N-Alkylation and N-Arylation with Benzyl (B1604629) and Substituted Phenyl Moieties

Once the 3(2H)-isothiazolone core is synthesized, the next crucial step is the introduction of a substituent at the nitrogen atom (N-alkylation or N-arylation). This functionalization is key to creating a diverse range of analogues with varied properties. The nitrogen atom of the isothiazolone ring acts as a nucleophile, enabling reaction with various electrophilic reagents.

Standard N-alkylation procedures involve the reaction of the NH-isothiazolone with an appropriate alkyl halide, such as a benzyl halide, in the presence of a base. The base, typically a carbonate (e.g., K2CO3) or a hydride (e.g., NaH), deprotonates the nitrogen, enhancing its nucleophilicity and facilitating the substitution reaction. The choice of solvent is critical and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

For N-arylation, particularly with substituted phenyl groups, more advanced catalytic methods are often employed. Copper-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for forming C-N bonds. These reactions can couple 2-halobenzamides with sulfur sources, followed by intramolecular S-N bond formation to yield benzisothiazolones, demonstrating the utility of metal catalysts in forming the N-aryl bond. nih.gov While this example pertains to the synthesis of the fused ring system, similar principles of metal-catalyzed N-arylation can be applied to the monocyclic isothiazolone core.

The synthesis of 2-(4-substituted phenyl)-3(2H)-isothiazolones has been described, highlighting the preparation of analogues with various groups on the phenyl ring. nih.gov These syntheses underscore the modularity of the approach, allowing for the introduction of a wide array of benzyl and substituted phenyl moieties to tailor the final compound's characteristics.

Specific Reaction Pathways for Introducing the 4-Chlorobenzyl Group

To synthesize the target molecule, 2-(4-chlorobenzyl)-3(2H)-isothiazolone, a specific N-alkylation reaction is required. This is achieved by reacting the parent 3(2H)-isothiazolone with a 4-chlorobenzylating agent. The most common and direct electrophile for this purpose is 4-chlorobenzyl chloride.

The reaction is typically carried out under standard N-alkylation conditions. The 3(2H)-isothiazolone starting material is treated with a suitable base to generate the corresponding anion. This is followed by the addition of 4-chlorobenzyl chloride. The nucleophilic nitrogen anion then displaces the chloride on the benzylic carbon in an SN2 reaction, forming the desired C-N bond and yielding this compound.

General Reaction Scheme: 3(2H)-isothiazolone + Base + 4-Chlorobenzyl chloride → this compound + Salt

The efficiency of this reaction depends on factors such as the choice of base, solvent, and reaction temperature. Stronger bases and polar aprotic solvents generally favor the reaction by increasing the concentration of the nucleophilic anion and facilitating the SN2 pathway. Careful control of the temperature is necessary to prevent side reactions. This specific alkylation provides a direct and efficient route to the title compound.

Halogenation Techniques at C-5 Position of the Isothiazolone Ring

Further structural diversity can be achieved by introducing substituents onto the isothiazolone ring itself. The C-5 position is particularly susceptible to electrophilic halogenation, allowing for the synthesis of potent analogues like 5-chloro-isothiazolones.

The halogenation is typically performed using a chlorinating agent such as chlorine (Cl2) or sulfuryl chloride (SO2Cl2). google.com When N-substituted-3-mercaptopropionamide is treated with sulfuryl chloride, for example, the reaction can proceed through a chlorination/cyclization pathway to yield the 5-chloro-2-substituted-3(2H)-isothiazolone. google.com

Research has shown that the 5-chloroisothiazolone core, when combined with an N-(4-chlorophenyl) substitution, results in a compound with very potent antibacterial activity. researchgate.net This highlights the significance of C-5 halogenation in modulating the biological properties of these molecules. The reaction conditions, including the stoichiometry of the chlorinating agent and the temperature, must be carefully controlled to achieve selective monochlorination at the C-5 position and to avoid undesired side products, such as the 4,5-dichloro derivative. google.com

ReagentPosition of HalogenationResulting Core StructureReference(s)
Sulfuryl Chloride (SO2Cl2)C-55-Chloro-3(2H)-isothiazolone google.com
Chlorine (Cl2)C-55-Chloro-3(2H)-isothiazolone google.com

Advanced Synthetic Approaches and Catalytic Methods

Modern organic synthesis seeks to develop more efficient, environmentally friendly, and versatile methodologies. For the synthesis of isothiazolones and their derivatives, several advanced approaches have been explored.

Catalytic methods offer significant advantages in terms of reaction rates, yields, and selectivity. Rhodium(II)-catalyzed reactions of diazo compounds with 2-substituted isothiazol-3(2H)-ones have been shown to induce a ring expansion, transforming the isothiazolone into a 3,4-dihydro-1,3-thiazin-4(2H)-one. rsc.org While this represents a transformation of the core, it showcases the utility of metal carbenes in isothiazolone chemistry.

For the construction of related fused systems like benzisothiazolones, copper-catalyzed reactions have proven effective. These protocols use copper catalysts to facilitate the formation of a C–S bond between a 2-halobenzamide and a sulfur source, followed by an intramolecular S–N bond formation to afford the final product. nih.gov Such catalytic systems can reduce the need for harsh reagents and may offer pathways to novel analogues.

Furthermore, the development of cascade reactions, where multiple bond-forming events occur in a single operation, represents a significant advance in synthetic efficiency. For example, oxidative radical cascade cyclizations of specifically designed acrylamides have been developed to access complex heterocyclic systems, providing a template for potential new routes to isothiazolone precursors. researchgate.net These advanced methods, including metal catalysis and cascade reactions, hold promise for future syntheses in this chemical class, potentially leading to more sustainable and efficient production of this compound and its derivatives.

Antimicrobial Mechanisms of Action of 2 4 Chlorobenzyl 3 2h Isothiazolone

Molecular Interactions with Microbial Cellular Components

The core chemical structure of isothiazolones is key to their biological activity. They are potent electrophilic agents that readily interact with nucleophilic molecules within the microbial cell, leading to widespread dysfunction.

Electrophilic Attack on Thiol Groups of Proteins and Enzymes

The primary mechanism of action for isothiazolones is their ability to target and inactivate enzymes and proteins essential for microbial life. nih.gov This is achieved through an electrophilic attack on the thiol (-SH) groups of cysteine residues within these proteins. researchgate.net The electron-deficient sulfur atom in the isothiazolone (B3347624) ring is highly reactive towards nucleophiles like the thiol groups found in the active sites of many crucial enzymes, such as dehydrogenases. researchgate.net

This interaction leads to the formation of disulfide bonds between the isothiazolone molecule and the protein, a process that results in the oxidation of the thiol group. researchgate.net This modification alters the protein's three-dimensional structure and renders it non-functional. By inactivating key enzymes involved in metabolic pathways like respiration and energy production (ATP synthesis), the compound effectively halts cellular growth and metabolism. researchgate.net This rapid inhibition of critical physiological functions is a key factor in the potent biocidal activity of isothiazolones.

Disruption of Cellular Membrane Integrity and Permeability

The cell membrane is a critical barrier that maintains cellular homeostasis. Isothiazolinone-based compounds are capable of diffusing across the bacterial cell membrane. nih.gov Their biocidal activity is manifested through the interaction of the nitrogen-sulfur (N-S) bond of the isothiazolone ring with thiol groups present in the proteins of the microbial cell membrane. researchgate.net This interaction can lead to the dysfunction of these pivotal proteins, which are responsible for transport, signaling, and maintaining the structural integrity of the membrane. researchgate.net

Damage to membrane proteins can disrupt the membrane's selective permeability, leading to the leakage of essential intracellular components, such as ions and metabolites, and the breakdown of electrochemical gradients. This loss of integrity compromises the cell's ability to regulate its internal environment, contributing significantly to cell death. While the primary target is often considered to be intracellular enzymes, the interaction with membrane proteins represents a significant aspect of the antimicrobial action.

Induction of Oxidative Stress and Free Radical Formation

Beyond direct interaction with proteins, a further mechanism of cell death induced by isothiazolones is the generation of oxidative stress. The disruption of normal metabolic pathways, particularly respiratory enzymes, can lead to the production of reactive oxygen species (ROS), also known as free radicals. researchgate.net

These highly reactive molecules, such as superoxide (B77818) radicals and hydroxyl radicals, can cause widespread damage to cellular components. They can damage DNA, lipids (through lipid peroxidation in the cell membrane), and proteins, further contributing to cellular dysfunction and eventual death. The generation of free radicals represents a secondary but potent wave of damage following the initial inhibition of enzymatic activity, ensuring the irreversible demise of the microbial cell. researchgate.net

Broad-Spectrum Efficacy Against Diverse Microorganisms

2-(4-Chlorobenzyl)-3(2H)-isothiazolone and its analogues have demonstrated significant efficacy against a wide range of both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.

Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

Isothiazolone derivatives have shown potent activity against Gram-positive bacteria, which are characterized by a thick peptidoglycan cell wall. This includes clinically significant pathogens like Staphylococcus aureus and its antibiotic-resistant variant, Methicillin-resistant Staphylococcus aureus (MRSA). The ability of these compounds to effectively kill such resistant strains highlights their potential importance in combating challenging infections. Research has demonstrated that specific isothiazolone structures exhibit low minimum inhibitory concentrations (MIC) against these bacteria, indicating high potency.

Table 1: Efficacy of Isothiazolone Analogues Against Gram-Positive Bacteria
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Source
5-chloro-2-(4-chlorophenyl)-3(2H)-isothiazoloneStaphylococcus aureus (ATCC 29213)2 nih.gov
5-chloro-2-(4-chlorophenyl)-3(2H)-isothiazoloneMethicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)2 nih.gov

Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Carbapenem-resistant Enterobacterales (CRE))

Gram-negative bacteria possess an outer membrane that acts as an additional protective barrier, often making them more challenging to treat. However, isothiazolones have proven effective against a variety of these pathogens. Studies on analogues of this compound have confirmed potent bactericidal activity against multi-drug resistant (MDR) strains of Acinetobacter baumannii and Carbapenem-resistant Enterobacterales (CRE), such as E. coli. nih.govnih.gov The ability to combat these "superbugs" is of significant interest in the face of growing antimicrobial resistance.

Table 2: Efficacy of Isothiazolone Analogues Against Gram-Negative Bacteria
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Source
5-chloro-2-(4-chlorophenyl)-3(2H)-isothiazoloneCarbapenem-resistant Escherichia coli (CRE) (BL21 (NDM-1))<0.032 nih.gov
5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) / 2-methyl-4-isothiazolin-3-one (B36803) (MIT) mixturePseudomonas aeruginosa300 µL/L (initial) nih.gov
5-chloro-2-(4-chlorophenyl)-4-methyl-3(2H)-isothiazoloneMulti-drug resistant Acinetobacter baumanniiPotent cidal activity demonstrated nih.gov

Information Not Available for this compound

Following a comprehensive search of available scientific literature and databases, specific information regarding the antifungal activity, antialgal properties, and microbiocidal kinetics of the chemical compound this compound is not available.

The performed searches for this specific isothiazolone derivative did not yield research findings, data tables, or detailed studies corresponding to the requested sections on its efficacy against yeast and filamentous fungi, its properties for controlling algae and biofouling, or a kinetic analysis of its microbiocidal effects (cidal vs. static).

While the broader class of isothiazolinones is known for its general antimicrobial properties, including antifungal and antialgal activities, no documents were found that specifically detail these characteristics for this compound. The user's strict requirement to focus solely on this compound and the specified outline cannot be fulfilled without such specific data.

Therefore, the article sections on the "," specifically subsections 3.2.3 and 3.2.4, and the "Kinetic Analysis of Microbiocidal Activity (Cidal vs. Static Effects)," section 3.3, cannot be generated with scientific accuracy at this time.

Structure Activity Relationship Sar Studies of 2 4 Chlorobenzyl 3 2h Isothiazolone Derivatives

Influence of the N-Substituent (Benzyl vs. Substituted Phenyl Groups) on Efficacy

The substituent at the N-2 position of the isothiazolone (B3347624) ring plays a pivotal role in determining the antimicrobial efficacy of the molecule. SAR studies have investigated various groups at this position, with a particular focus on aryl and aralkyl moieties.

While the specific compound "2-(4-Chlorobenzyl)-3(2H)-isothiazolone" designates an N-benzyl group, much of the comparative research has focused on N-phenyl derivatives. Studies indicate that an N-phenyl ring, particularly when substituted, is highly beneficial for antibacterial activity. For instance, derivatives featuring a 4-chlorophenyl group at the N-2 position have been shown to exhibit potent antimicrobial effects.

In contrast, the N-benzyl group offers different steric and electronic properties. The methylene (B1212753) spacer between the phenyl ring and the nitrogen atom provides greater conformational flexibility. However, this increased flexibility and the different electronic distribution may not always translate to enhanced activity. Some research on related structures suggests that bulky substituents at the nitrogen position can introduce steric hindrance, which may negatively impact the interaction with the biological target and lead to reduced or completely abrogated activity. mdpi.com Therefore, while the 4-chlorobenzyl group is a defining feature of the parent compound, modifications on N-phenyl rings have often yielded derivatives with superior potency.

Table 1: Influence of N-Substituent on Antibacterial Activity
Compound BackboneN-SubstituentKey Finding
IsothiazoloneSubstituted Phenyl (e.g., 4-Chlorophenyl)Generally associated with high antimicrobial potency.
IsothiazoloneBenzyl (B1604629)Introduces conformational flexibility; bulky substitutions can lead to decreased activity due to steric hindrance. mdpi.com

Impact of Halogenation (e.g., Chloro-substitution at C-5) on Antimicrobial Potency

One of the most significant findings in the SAR of isothiazolones is the profound impact of halogenation on the heterocyclic ring. Specifically, the introduction of a chlorine atom at the C-5 position consistently enhances antimicrobial potency. researchgate.net

Comparative studies have demonstrated that 5-chloro derivatives are significantly more active against bacteria, such as Escherichia coli, than their corresponding non-chlorinated analogues. researchgate.netresearchgate.net This enhancement is attributed to the electron-withdrawing nature of the chlorine atom, which increases the reactivity of the isothiazolone ring. This heightened reactivity is believed to facilitate the compound's mechanism of action, which involves the inactivation of essential cellular enzymes through interaction with thiol groups. The 5-chloroisothiazolone core is considered an indispensable pharmacophore for potent bactericidal effects.

Table 2: Effect of C-5 Chlorination on Minimum Inhibitory Concentration (MIC)
N-SubstituentC-5 SubstituentRelative PotencyReference
2-(4-chlorophenyl)-HLess Active researchgate.netresearchgate.net
2-(4-chlorophenyl)-ClMore Active researchgate.netresearchgate.net

Steric and Electronic Effects of Substituents on the Phenyl Ring

For derivatives containing an N-phenyl ring, the nature and position of substituents on this ring significantly modulate antimicrobial activity. Both electronic and steric factors are at play.

Electronic Effects: There is a clear trend indicating that electron-withdrawing groups (EWGs) on the N-phenyl ring enhance antimicrobial activity, particularly against Gram-positive bacteria. nih.gov The potency of derivatives with para-substituents has been shown to correlate with the Hammett constant (σp), where activity increases in the order: -OCH₃ < -CH₃ < -H < -Cl < -NO₂. nih.gov This suggests that reducing the electron density of the phenyl ring is favorable for the compound's biological function.

Steric Effects: The size and position of the substituents are also critical. Studies have shown that larger substituents can lead to reduced or no activity, likely due to steric hindrance that prevents the molecule from effectively binding to its target site. nih.gov Furthermore, the position of the substituent matters; for example, moving a fluorine atom on the phenyl ring can result in a loss of activity, highlighting the precise spatial requirements for optimal interaction with the biological target. nih.gov

Table 3: Influence of Phenyl Ring Substituents on Antimicrobial Activity
Substituent at 4-positionElectronic EffectObserved Activity TrendReference
-NO₂Strongly Electron-WithdrawingHighest Activity nih.gov
-ClElectron-WithdrawingHigh Activity nih.gov
-HNeutralModerate Activity nih.gov
-CH₃Electron-DonatingLower Activity nih.gov
-OCH₃Strongly Electron-DonatingLowest Activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

To better quantify the observed SAR trends and to predict the activity of novel compounds, Quantitative Structure-Activity Relationship (QSAR) models have been developed for isothiazolone derivatives. researchgate.net These models use computational chemistry to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.

For 2-(4-substituted-phenyl)-3-isothiazolinones, QSAR models have successfully identified the predominant factors affecting their antibacterial activity against E. coli. researchgate.net The most influential descriptors include:

Nucleophilic frontier electron density of the S(1) atom (fS(1)N): This relates to the reactivity of the sulfur atom, a key site for interaction.

3D-Balaban index (J3D): A topological descriptor that characterizes the molecule's shape and branching.

Wiberg bond order of S(1)-N(2) (BOS(1)-N(2)): This describes the strength and nature of the bond between the sulfur and nitrogen atoms in the heterocyclic ring.

These models provide a theoretical framework for designing new isothiazolone derivatives with potentially stronger antibacterial activity by optimizing these specific molecular parameters. researchgate.net

Identification of Key Pharmacophoric Elements for Enhanced Activity

Based on the cumulative SAR and QSAR studies, a clear pharmacophore model for potent antimicrobial isothiazolones can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The key pharmacophoric elements for this class of compounds are:

The Isothiazolone Ring: The core heterocyclic scaffold is essential for activity. Computational studies have identified the sulfur (S1) and nitrogen (N2) atoms as the primary active sites within the molecule. researchgate.net

C-5 Chloro Substituent: A chlorine atom at the C-5 position is a critical feature that significantly boosts potency.

N-2 Aromatic Group: An aromatic ring (such as a phenyl group) attached to the nitrogen atom is crucial.

Electron-Withdrawing Substituents: The presence of EWGs at the para-position of the N-phenyl ring further enhances the antimicrobial effect.

Together, these elements define the structural requirements for designing highly effective isothiazolone-based antimicrobial agents. The combination of a 5-chloroisothiazolone core with an N-(4-chlorophenyl) group represents one of the most potent arrangements discovered to date.

Environmental Fate and Degradation Pathways of 2 4 Chlorobenzyl 3 2h Isothiazolone

Abiotic Degradation Processes

The abiotic degradation of 2-(4-Chlorobenzyl)-3(2H)-isothiazolone is primarily governed by its susceptibility to hydrolysis and photochemical decomposition. These processes are critical in determining the compound's stability and persistence in aquatic and terrestrial environments.

Hydrolysis Mechanisms and Degradation Products

The isothiazolinone ring is susceptible to nucleophilic attack, which can lead to its cleavage and subsequent degradation. The rate of hydrolysis of isothiazolinones is significantly influenced by pH. Generally, these compounds exhibit greater stability in acidic to neutral conditions and undergo accelerated degradation under alkaline conditions.

While specific studies on this compound are limited, research on related isothiazolinones, such as 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), demonstrates that hydrolysis rates increase with rising pH. For instance, the half-life of CMIT can decrease from 47 days at pH 8.5 to just 2 days at pH 10. This suggests that the hydroxyl ion plays a key role in initiating the degradation process.

The primary mechanism of hydrolysis for isothiazolinones involves the cleavage of the N-S bond within the heterocyclic ring. This leads to the formation of a series of intermediate products. For N-substituted isothiazolones, this cleavage can result in the formation of corresponding amides and other carboxylic acid derivatives. While the specific degradation products of this compound have not been detailed in available literature, by analogy with other N-substituted isothiazolones, it is plausible that hydrolysis would lead to the formation of N-(4-chlorobenzyl) malonamic acid and subsequently other smaller organic molecules.

Photochemical Decomposition Pathways and Kinetics

Sunlight can play a significant role in the degradation of isothiazolinones. Photochemical decomposition is often initiated by the absorption of UV radiation, leading to the cleavage of the isothiazolinone ring.

Studies on other isothiazolones provide insight into the potential photochemical pathways for this compound. For example, the photodegradation of octylisothiazolinone (OIT) follows first-order kinetics and is initiated by the cleavage of the N-S bond. This leads to a stepwise degradation of the ring structure, forming products such as N-octyl malonamic acid, N-octylprop-2-enamide, N-octylacetamide, and N-octylformamide. nih.gov Similarly, the photolysis of benzisothiazolinone (BIT) under UV irradiation results in the formation of several intermediates through ring-opening reactions. nih.gov

The presence of an aromatic benzyl (B1604629) group in this compound suggests that it would absorb UV radiation, making it susceptible to photodegradation. The kinetics of this process would likely be influenced by factors such as light intensity, wavelength, and the presence of photosensitizing agents in the environment.

Biotic Degradation Mechanisms

Microbial activity is a crucial factor in the environmental degradation of organic compounds, including isothiazolinones. Both bacteria and fungi have been shown to contribute to the breakdown of these biocides.

Microbial Biodegradation by Bacteria and Fungi (e.g., Gloeophyllum trabeum)

Isothiazolinones are generally considered to be readily biodegradable. researchgate.net Various microbial species can utilize these compounds as a source of carbon and nitrogen, leading to their mineralization.

The brown-rot fungus Gloeophyllum trabeum has been identified as being capable of degrading isothiazolinone compounds. While direct studies on the degradation of this compound by this fungus are not available, research on the structurally similar biocide 4,5-dichloro-2-(n-octyl)-3[2H]-isothiazolone (DCOIT) has shown that Gloeophyllum trabeum can rapidly deplete this compound. This degradation is thought to be facilitated by a chelator-mediated Fenton (CMF) reaction, which produces reactive oxygen species that oxidatively decompose the biocide. This suggests a potential mechanism for the fungal degradation of other substituted isothiazolones.

Fungi, in general, possess potent enzymatic systems capable of breaking down complex organic molecules. nih.gov Species of Aspergillus, Penicillium, and Trichoderma have been shown to degrade other pesticides and biocides and may play a role in the biodegradation of this compound. nih.govaustinpublishinggroup.com The biodegradation process often involves the cleavage of the isothiazolinone ring, similar to abiotic degradation pathways. researchgate.net

Enzymatic Transformation and Metabolite Identification

The biodegradation of isothiazolinones is mediated by microbial enzymes. Fungal hydrolases, such as proteases and esterases, are known to be involved in the breakdown of complex organic structures. mdpi.com These enzymes can catalyze the cleavage of ester, amide, and urethane bonds. mdpi.com

In the context of isothiazolinones, enzymatic activity likely targets the N-S bond of the heterocyclic ring, initiating the degradation cascade. While specific enzymatic pathways for this compound have not been elucidated, studies on other isothiazolinones have identified several metabolites. For instance, the fungal biodegradation of methylisothiazolinone (MIT) has been shown to produce various organic acids, including malonic acid, lactic acid, and acetic acid. austinpublishinggroup.com It is proposed that the biodegradation of MIT by fungi generates metabolites similar to those observed in photodegradation. austinpublishinggroup.com

For N-substituted isothiazolones, enzymatic transformation would likely lead to the formation of metabolites derived from both the isothiazolinone ring and the substituent group. In the case of this compound, potential metabolites could include derivatives of 4-chlorobenzylamine and various dicarboxylic acids resulting from the ring opening.

Environmental Persistence and Bioavailability of the Compound and its Degradation Products

The environmental persistence of this compound is expected to be relatively low due to its susceptibility to a combination of abiotic and biotic degradation processes. Isothiazolinones, as a class, are generally not considered persistent in the environment. nih.gov

The half-life of isothiazolinones in the environment can vary depending on conditions such as pH, temperature, sunlight exposure, and microbial activity. While specific data for this compound is unavailable, half-lives for other isothiazolinones in soil and water are typically in the range of hours to a few days. nih.govresearchgate.net

The bioavailability of the parent compound and its degradation products is influenced by their water solubility and sorption to soil and sediment particles. The degradation products of isothiazolinones are generally more polar and water-soluble than the parent compounds, which may affect their mobility and bioavailability in the environment. It has been reported that the degradation products of isothiazolinones are significantly less toxic than the parent molecules. researchgate.net

Below is a data table summarizing the degradation of related isothiazolinone compounds under various conditions, which can provide an indication of the expected behavior of this compound.

CompoundConditionHalf-lifeReference
5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)Hydrolysis (pH 9.0)23 days
5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)Hydrolysis (pH 10)2 days
Octylisothiazolinone (OIT)Photodegradation (tap water)28 hours nih.gov
Dichlorooctylisothiazolinone (DCOIT)Photolysis6.8 days nih.gov
Methylisothiazolinone (MIT)Soil degradation0.28 days nih.gov
Benzisothiazolinone (BIT)Soil degradation0.52 days nih.gov
Dichlorooctylisothiazolinone (DCOIT)Soil degradation4.8 days nih.gov
Octylisothiazolinone (OIT)Soil degradation9.3 days nih.gov

Based on a comprehensive search, there is no specific information available in the retrieved results regarding analytical methods for the determination of the chemical compound "this compound" in diverse matrices.

The search results extensively cover analytical techniques for other, more common isothiazolinone derivatives, such as 2-methyl-4-isothiazolin-3-one (B36803) (MI), 5-chloro-2-methyl-4-isothiazolin-3-one (CMI), 1,2-benzisothiazolin-3-one (BIT), and 2-octyl-3(2H)-isothiazolinone (OIT). These methods include High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), and various mass spectrometry techniques. nih.govresearchgate.netmdpi.comeeer.orgnih.govnih.govsciex.comresearchgate.netnih.gov

However, none of the provided sources detail a validated analytical methodology specifically for "this compound." Furthermore, searches conducted using the CAS number 57149-07-2, sometimes associated with isothiazolinone structures, consistently identified a different pharmaceutical compound, Naftopidil. axios-research.comaxios-research.comtcichemicals.comscbt.com

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound in the search results, it is not possible to generate the requested article with scientifically accurate and verifiable information. The available literature details methods for the broader class of isothiazolinones, but applying this information directly to the specified compound without experimental validation would be scientifically inappropriate and speculative.

Therefore, the content for the outlined sections on chromatographic and mass spectrometry-based detection methods for "this compound" cannot be provided.

Analytical Methods for the Determination of 2 4 Chlorobenzyl 3 2h Isothiazolone in Diverse Matrices

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is paramount for the accurate determination of trace levels of 2-(4-Chlorobenzyl)-3(2H)-isothiazolone, as it serves to isolate the analyte from interfering matrix components and concentrate it to detectable levels.

Large-Volume Direct Injection for Trace Analysis in Water

For the analysis of trace amounts of isothiazolinones in aqueous samples, large-volume direct injection coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that minimizes sample manipulation and potential for contamination. This method involves the direct injection of a significant volume of the water sample, often in the milliliter range, onto the analytical column.

Research on other isothiazolinones, such as 2-methyl-3-isothiazolinone (MI) and 5-chloro-2-methyl-3-isothiazolinone (CMI), has demonstrated the feasibility of this approach. nih.govnih.govbohrium.com The direct on-column injection of up to 2 mL of a filtered water sample allows for the achievement of very low detection limits, often in the sub-microgram per liter (µg/L) range. nih.govnih.govbohrium.com This is particularly advantageous for monitoring drinking water, surface water, and wastewater for the presence of these biocides. The use of a robust stationary phase, such as an Aqua ODS HPLC column, is crucial to accommodate the high water content of the injected sample. nih.govnih.govbohrium.comresearchgate.net

The application of this method to this compound would likely yield similar benefits in terms of sensitivity and reduced sample preparation time. The key parameters for method development would include optimizing the injection volume, the mobile phase composition, and the MS/MS transitions specific to the target analyte.

Table 1: Representative Parameters for Large-Volume Direct Injection LC-MS/MS of Isothiazolinones in Water

ParameterValueReference
Injection Volume2 mL nih.govnih.govbohrium.com
Analytical ColumnAqua ODS nih.govnih.govbohrium.com
DetectionTandem Mass Spectrometry (MS/MS) nih.govnih.govbohrium.com
Detection Limits0.03 - 0.1 µg/L nih.govnih.gov

Matrix Solid Phase Dispersion (MSPD) for Complex Samples

For more complex matrices such as cosmetics, household products, and biological tissues, Matrix Solid Phase Dispersion (MSPD) offers an integrated approach to sample preparation, combining extraction and cleanup into a single step. researchgate.net MSPD involves blending the sample with a solid support material, which acts as an abrasive to disrupt the sample matrix and as a sorbent to disperse the sample components. researchgate.net The resulting mixture is then packed into a column, and the analytes of interest are eluted with an appropriate solvent.

This technique has been successfully applied to the determination of various isothiazolinones in challenging matrices. researchgate.net The choice of the dispersant and the eluting solvent is critical for achieving high recovery and selectivity. Common dispersants include silica-based materials, while elution is typically performed with organic solvents like methanol (B129727) or acetonitrile. The resulting extract can often be directly analyzed by chromatographic methods without further cleanup.

For the analysis of this compound in complex samples, MSPD would be a highly suitable extraction technique. The method would need to be optimized by selecting a dispersant and eluting solvent that are effective for the specific matrix and the physicochemical properties of the target compound.

Table 2: Typical Parameters for MSPD of Isothiazolinones from Complex Matrices

ParameterDescriptionReference
Sample TypeCosmetics, household products researchgate.net
DispersantSilica-based sorbent researchgate.net
Eluting SolventMethanol, Acetonitrile researchgate.net
AnalysisHPLC-MS/MS researchgate.net

Electrochemical Methods for Isothiazolone (B3347624) Analysis

Electrochemical methods present a promising alternative to chromatographic techniques for the determination of isothiazolinones. These methods are often characterized by their simplicity, low cost, and rapid analysis times. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been employed for the analysis of isothiazolinones like methylisothiazolinone (MIT). mdpi.com

The principle behind these methods is the electrochemical oxidation or reduction of the isothiazolinone molecule at the surface of an electrode. The resulting current is proportional to the concentration of the analyte. The choice of electrode material is crucial for the sensitivity and selectivity of the analysis. Boron-doped diamond electrodes (BDDE) have shown good performance in the voltammetric determination of MIT. mdpi.com

While specific electrochemical methods for this compound have not been extensively reported, the isothiazolinone ring is electroactive, suggesting that this compound would also be amenable to electrochemical analysis. Method development would involve selecting a suitable electrode material, optimizing the supporting electrolyte and pH, and determining the optimal potential waveform for techniques like DPV. The presence of the chlorobenzyl group may influence the oxidation potential compared to other isothiazolinones, potentially offering a degree of selectivity.

Table 3: Overview of Electrochemical Methods for Isothiazolone Analysis

TechniqueElectrode MaterialKey FindingsReference
Cyclic Voltammetry (CV)Boron-Doped Diamond Electrode (BDDE)Investigates the oxidation/reduction behavior of the analyte. mdpi.com
Differential Pulse Voltammetry (DPV)Boron-Doped Diamond Electrode (BDDE)Provides high sensitivity for quantification. mdpi.com

Microbial Resistance Mechanisms to Isothiazolone Biocides, Including 2 4 Chlorobenzyl 3 2h Isothiazolone

Intrinsic Resistance Mechanisms in Target Microorganisms

Intrinsic resistance refers to the natural ability of a microorganism to resist the effects of an antimicrobial agent. This can be due to a variety of factors, including the composition of the cell envelope, the presence of efflux pumps that actively remove the biocide from the cell, or the production of enzymes that can neutralize the antimicrobial agent.

One of the primary mechanisms of intrinsic resistance to isothiazolones involves modifications to the outer membrane of Gram-negative bacteria, which can limit the influx of the biocide into the cell. A notable example of this is seen in Pseudomonas aeruginosa, a bacterium known for its intrinsic resistance to a wide range of antimicrobial agents.

Studies have shown that when P. aeruginosa is exposed to sub-inhibitory concentrations of a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT), it can adapt and develop resistance. nih.govoup.com This adaptation is not attributed to mutation but to a specific physiological response. nih.govoup.com A key finding in resistant strains is the suppression of a 35 kDa outer membrane protein, designated as protein T. nih.govoup.com The production of this protein is significantly reduced within 24 hours of exposure to the isothiazolone (B3347624) mixture and remains suppressed even after the biocide is removed. nih.govoup.com This suggests that the alteration in the outer membrane protein profile is a stable adaptation. The disappearance of this outer membrane protein is associated with the onset of resistance. nih.govresearchgate.net

Microorganism Isothiazolone(s) Observed Change Effect on Resistance
Pseudomonas aeruginosaCMIT/MIT mixtureSuppression of a 35 kDa outer membrane protein (Protein T)Increased resistance

This table summarizes the observed changes in the outer membrane of Pseudomonas aeruginosa upon exposure to isothiazolone biocides and the resulting impact on its resistance.

Efflux pumps are transport proteins that actively extrude toxic substances, including biocides, from the microbial cell. The upregulation of these pumps is a significant mechanism of both intrinsic and acquired resistance. In the context of isothiazolone resistance, this has been particularly studied in the Burkholderia cepacia complex (Bcc), a group of bacteria known for causing contamination in industrial products and infections in vulnerable individuals.

Transcriptomic analysis of Burkholderia lata adapted to a cosmetic-grade blend of methylisothiazolinone and chloromethylisothiazolinone has revealed a key role for efflux pumps in its tolerance to these biocides. nih.gov The expression of a novel Resistance-Nodulation-Division (RND) family efflux pump was found to be significantly upregulated in the adapted strains. nih.gov The involvement of efflux pumps was further confirmed by the use of an efflux pump inhibitor, L-Phenylalanine-Arginine β-Naphthylamide (PAβN), which reduced the minimum inhibitory concentration (MIC) of the isothiazolone mixture for the adapted strains. researchgate.net

Microorganism Isothiazolone(s) Efflux Pump Family Effect of Upregulation
Burkholderia lataMIT/CMIT blendResistance-Nodulation-Division (RND)Increased tolerance to isothiazolones and cross-resistance to fluoroquinolones

This table illustrates the role of efflux pump upregulation in the resistance of Burkholderia lata to isothiazolone biocides.

The overexpression of efflux pumps can be triggered by exposure to sub-lethal concentrations of biocides, leading to a state of adaptive resistance. frontiersin.org Global regulatory genes such as marA and soxS are known to control the expression of efflux pumps in response to environmental stress, which can include the presence of biocides. nih.govlifescienceglobal.comresearchgate.netnih.gov

Acquired Resistance Mechanisms and Genetic Determinants

Acquired resistance involves changes in the microorganism's genetic makeup, either through mutation or the acquisition of new genetic material, that confer resistance to an antimicrobial agent.

Isothiazolones exert their antimicrobial effect by targeting and inactivating key enzymes, particularly those containing thiol groups, such as dehydrogenases. researchgate.net This interaction disrupts essential metabolic pathways, leading to cell death. researchgate.net A potential mechanism for acquired resistance is the modification of the target site, for example, through mutations in the genes encoding these enzymes. Such mutations could alter the structure of the enzyme, preventing the isothiazolone from binding while preserving the enzyme's function.

While the primary mechanism of action is well-established, specific mutations in target enzymes conferring resistance to isothiazolones are not as extensively documented as for some antibiotics. However, the principle of target site modification is a common resistance strategy against various antimicrobials.

Another mechanism of acquired resistance is the production of enzymes that can chemically modify or degrade the biocyde, rendering it inactive. Isothiazolones can be degraded by microorganisms in the environment. nih.govosti.gov The five-membered heterocyclic ring of isothiazolones can be opened through interaction with nucleophiles, leading to their inactivation. nih.gov

A key cellular nucleophile is glutathione (B108866) (GSH), a tripeptide that plays a crucial role in detoxification. nih.govmdpi.com Some bacteria may possess enzymes, such as glutathione S-transferases, that can catalyze the conjugation of GSH to isothiazolones, facilitating their detoxification and removal from the cell. nih.govnih.gov This enzymatic modification would represent a significant resistance mechanism. While the degradation of isothiazolones by microorganisms is known, the specific enzymes and genetic determinants involved in conferring resistance through this mechanism in a clinical or industrial setting require further investigation.

The acquisition of resistance genes through horizontal gene transfer (HGT) is a major driver in the spread of antimicrobial resistance. nih.govmdpi.com Mobile genetic elements such as plasmids, transposons, and integrons can carry genes that encode for resistance mechanisms, including efflux pumps and enzymes that inactivate antimicrobial agents. mdpi.com

Plasmid-mediated resistance to various biocides has been documented. mdpi.com While specific examples of plasmids conferring resistance to 2-(4-Chlorobenzyl)-3(2H)-isothiazolone are not yet widely reported in the literature, the potential for such a mechanism exists. The presence of genes encoding for efflux pumps or detoxifying enzymes on plasmids could allow for the rapid dissemination of isothiazolone resistance among bacterial populations. The selective pressure exerted by the widespread use of isothiazolones in various environments could favor the selection and spread of such resistance plasmids.

Cross-Resistance and Co-Resistance Phenomena with Antibiotics

The extensive use of biocides has raised concerns regarding the potential for the development of cross-resistance, where a single mechanism confers resistance to multiple antimicrobials, or co-resistance, where the genes for different resistance mechanisms are genetically linked. d-nb.info Scientific evidence from bacteriological, biochemical, and genetic data suggests that the use of certain active molecules in biocidal products may contribute to the increased occurrence of antibiotic-resistant bacteria. europa.eu The selective pressure from biocides can favor bacteria that express these resistance mechanisms. europa.eu

Theoretically, cross-resistance between biocides and antibiotics could occur if the mechanism of bacterial tolerance to biocides also provides resistance to antibiotics. researchgate.netmdpi.com One of the most commonly hypothesized mechanisms for such cross-resistance is the upregulation of multidrug efflux pumps. researchgate.netresearchgate.net These pumps are a primary defense mechanism for cells, capable of expelling a wide variety of toxic substances, including some biocides and antibiotics. researchgate.net Other potential mechanisms include reduced permeability of the cell envelope or alterations in cellular targets. d-nb.infoasm.org For instance, some isothiazolone-resistant bacteria have demonstrated cross-resistance to quaternary ammonium (B1175870) compounds (QACs) and peroxide disinfectants. researchgate.net

However, the link between exposure to isothiazolone biocides specifically and the emergence of antibiotic resistance is not well-established. A 2023 review of the topic found no specific literature discussing antibiotic cross-resistance in relation to isothiazolinones. mdpi.com This contrasts with other biocides like triclosan, where a targeted mode of action makes cross-resistance to antibiotics sharing the same targets more likely. mdpi.com The broad, multi-targeted mechanism of action of isothiazolones, which involves the disruption of multiple metabolic pathways through the destruction of protein thiols and production of free radicals, is thought to present a higher evolutionary barrier to resistance development compared to the specific targets of many antibiotics. researchgate.netmdpi.com

While direct evidence linking isothiazolone use to antibiotic cross-resistance is scarce, the potential for such phenomena remains a subject of scientific interest. researchgate.net Co-resistance is also a consideration, where resistance genes for both biocides and antibiotics are located on the same mobile genetic elements like plasmids, but this has been more clearly demonstrated with other biocides, such as QACs. europa.euresearchgate.net

Table 1: Examples of Biocide-Antibiotic Cross-Resistance Mechanisms This table summarizes general findings on biocide-antibiotic cross-resistance. Note the lack of specific data for isothiazolones.

Biocide ClassObserved Cross-Resistance to AntibioticsPrimary Mechanism(s)Reference
Quaternary Ammonium Compounds (QACs)Multiple antibioticsEfflux pump upregulation (co-resistance and cross-resistance) researchgate.net
Phenols (e.g., Triclosan)Specific antibiotics (e.g., those targeting lipid biosynthesis)Shared target sites, efflux pumps researchgate.netmdpi.com
GlutaraldehydeChloramphenicol (in one study)Not specified; conflicting evidence exists mdpi.com
IsothiazolonesNo specific literature identified discussing antibiotic cross-resistanceN/A mdpi.com

Advanced Research Applications and Future Directions for 2 4 Chlorobenzyl 3 2h Isothiazolone

Development of Novel Antimicrobial Agents Based on Isothiazolone (B3347624) Scaffolds

The isothiazolone scaffold has emerged as a promising framework for the development of new antimicrobial agents, particularly in an era where antimicrobial resistance is a growing global health threat. Researchers are actively exploring derivatives of this core structure to enhance efficacy against resistant pathogens while improving their safety profile for potential therapeutic applications.

Efficacy Against Multi-Drug Resistant (MDR) and Pan-Drug Resistant Pathogens (e.g., CRE, MRSA)

Recent studies have highlighted the potential of isothiazolone analogues as potent bactericidal agents against challenging multi-drug resistant (MDR) and pan-drug resistant (PDR) pathogens. Notably, certain synthesized isothiazol-3(2H)-one analogues have demonstrated significant antibacterial activity against Carbapenem-resistant Enterobacterales (CRE) and Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net

One study designed and synthesized a series of 14 isothiazol-3(2H)-one analogues and evaluated their efficacy against an Escherichia coli strain carrying the NDM-1 carbapenemase gene. nih.govnih.govresearchgate.net The results were promising, with one analogue, a 5-chloroisothiazolone with an N-(4-chlorophenyl) substitution, exhibiting a minimum inhibitory concentration (MIC) value of less than 0.032 μg/mL against E. coli BL21 (NDM-1). nih.gov This potency was significantly higher than the positive control, meropenem. nih.gov The broad-spectrum analysis of this compound also indicated promising antimicrobial activity against both MRSA and CRE pathogens. nih.govnih.govresearchgate.net Further screening against a collection of clinical CRE strains revealed that another analogue displayed much stronger antibacterial activity compared to meropenem. nih.gov

Another investigation focused on novel isothiazolones with potent bactericidal activity against multi-drug resistant Acinetobacter baumannii clinical isolates. nih.gov Two compounds, 5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-3(2H)-isothiazolone and 5-chloro-2-(4-chlorophenyl)-4-methyl-3(2H)-isothiazolone, showed consistent and potent cidal activity against all 46 MDR A. baumannii clinical isolates and reference strains tested. nih.gov

These findings underscore the potential of isothiazolone derivatives to combat some of the most critical antibiotic-resistant bacteria.

Table 1: Efficacy of Selected Isothiazolone Analogues Against MDR Pathogens

Compound/Analogue Pathogen Potency Metric (e.g., MIC) Reference
5-chloroisothiazolone with N-(4-chlorophenyl) substitution E. coli BL21 (NDM-1) < 0.032 µg/mL nih.gov
5-chloroisothiazolone with N-(4-chlorophenyl) substitution MRSA Promising antimicrobial activity nih.govresearchgate.net
5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-3(2H)-isothiazolone MDR Acinetobacter baumannii Potent and cidal activity nih.gov
5-chloro-2-(4-chlorophenyl)-4-methyl-3(2H)-isothiazolone MDR Acinetobacter baumannii Potent and cidal activity nih.gov

Strategies for Improving Selectivity and Reducing Off-Target Effects

A significant hurdle in the development of isothiazolones for therapeutic use is their inherent cytotoxicity. nih.gov Consequently, a key research focus is on strategies to enhance their selectivity towards microbial targets while minimizing effects on human cells.

One promising approach involves the creation of hybrid molecules. For instance, covalently linking isothiazolones with nitroxides has been explored to develop potent antibiofilm agents with reduced human cytotoxicity. nih.gov This strategy aims to leverage the antimicrobial properties of the isothiazolone moiety while potentially facilitating bacterial cell entry and mitigating toxicity through the nitroxide component. nih.gov An isothiazolone–nitroxide hybrid demonstrated better activity against methicillin-susceptible Staphylococcus aureus (MSSA) and even more pronounced activity against vancomycin-resistant Staphylococcus aureus (VRSA) compared to the widely used methylisothiazolinone. nih.gov Importantly, this hybrid showed no toxicity in human epithelial cells at concentrations significantly higher than its effective antimicrobial concentrations. nih.gov

Another strategy to improve selectivity is the isosteric replacement of atoms within the molecule. Research on other heterocyclic compounds has shown that such replacements can significantly impact physicochemical properties like lipophilicity and water solubility, which in turn can influence antimicrobial activity and cytotoxicity. mdpi.com While not yet specifically applied to 2-(4-Chlorobenzyl)-3(2H)-isothiazolone in the reviewed literature, this approach represents a viable future direction for optimizing the therapeutic window of isothiazolone-based agents.

The investigation of structure-activity relationships (SAR) is also crucial for designing more selective compounds. Studies have shown that specific substitutions on the isothiazolone ring and the N-aryl ring can significantly influence antibacterial activity and cytotoxicity. nih.gov For example, the presence of a chloro-group on the heterocyclic ring has been linked to cidal activity. nih.gov By systematically modifying the structure and assessing the impact on both antimicrobial efficacy and toxicity, researchers can identify modifications that enhance the therapeutic index. nih.gov

Role in Biofilm Control and Eradication Strategies

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, pose a significant challenge in both industrial and clinical settings due to their increased resistance to antimicrobial agents. researchgate.netnbinno.com Isothiazolones have demonstrated efficacy in preventing the formation of and eradicating established biofilms. researchgate.netnbinno.comresearchgate.net

The mechanism of action of isothiazolones against biofilms involves penetrating the microbial cell membrane and disrupting essential cellular processes, leading to cell death. nbinno.com This action helps to prevent the initial attachment of microbes to surfaces, a critical first step in biofilm formation. nbinno.com Furthermore, isothiazolones can degrade the existing biofilm structure, helping to maintain cleaner surfaces. nbinno.com

Research has shown that isothiazolones can be effective against biofilms formed by both Gram-positive and Gram-negative bacteria. For instance, studies have investigated the synergistic effects of isothiazolones with other agents, such as xylitol, to inhibit biofilm formation by Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net This combination demonstrated enhanced inhibition of initial biofilm formation and the production of the extracellular polymeric substance that forms the biofilm matrix. researchgate.net

In industrial water systems, where biofilms can lead to significant operational issues, isothiazolinone-based biocides are widely used. nbinno.comresearchgate.net They are effective in controlling a broad spectrum of microorganisms and preventing biofouling. nbinno.com However, the effectiveness of these biocides can be influenced by the specific conditions of the system, and research continues to optimize their application for maximum efficacy. researchgate.net

The development of isothiazolone-nitroxide hybrids has also shown significant promise in eradicating established biofilms of antibiotic-resistant Staphylococcus aureus. nih.gov These hybrids have demonstrated superior minimum biofilm eradication concentration (MBEC) values compared to traditional isothiazolones, indicating their potential for treating biofilm-associated infections. nih.gov

Investigation of Isothiazolones as Potential Anticancer Agents

Beyond their antimicrobial properties, isothiazolone derivatives have garnered interest as potential anticancer agents. nih.gov Their ability to interfere with key cellular processes involved in cancer progression has made them a subject of considerable research. nih.gov

Mechanisms of Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of isothiazolones in cancer cells appear to be multifactorial, often involving the induction of apoptosis and disruption of critical cellular functions. nih.govnih.gov The primary mechanism of action is believed to be the reaction of the electron-deficient sulfur atom in the isothiazolone ring with nucleophilic groups, such as thiol moieties in cysteine residues of proteins. nih.gov This can lead to the inactivation of essential enzymes and disruption of cellular metabolism. researchgate.netresearchgate.net

Studies on various isothiazolone derivatives have revealed specific mechanisms of cytotoxicity in different cancer cell lines. For instance, one study on a nitrophenyl-isothiazolone demonstrated a significant negative impact on mitochondrial integrity and redox balance in hepatocellular carcinoma cells. nih.gov This compound induced a reduction in the mitochondrial membrane potential and an increase in mitochondrial superoxide (B77818) levels, which are indicative of mitochondrial dysfunction and oxidative stress. nih.govresearchgate.net The investigation also revealed an apoptosis-mediated cell death pathway, with the overexpression of the tumor suppressor gene TP53 and downregulation of the key oncogene MYCN. nih.gov

Other research on thiazole (B1198619) derivatives has also pointed towards the induction of apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This is often characterized by DNA fragmentation and the activation of caspases, which are key executioner enzymes in the apoptotic process. nih.gov

Structure-Activity Relationships for Antineoplastic Activity

The anticancer activity of isothiazolone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that contribute to their antineoplastic effects, which can guide the design of more potent and selective anticancer agents. nih.govresearchgate.netnih.govnih.govnih.gov

Research on various heterocyclic compounds, including those with thiazole and isoxazole (B147169) cores, has provided insights that may be applicable to isothiazolones. For example, the nature and position of substituents on the heterocyclic ring and any associated aryl groups can have a profound impact on cytotoxic activity. nih.govnih.gov In some series of compounds, the presence of specific halogen substitutions or certain heterocyclic linkers has been shown to enhance anticancer activity. researchgate.net

In a study of nitrophenyl-isothiazolones, the removal of a benzoyl moiety from one compound resulted in a derivative with significantly higher cytotoxic effects against hepatoma cells. nih.gov This highlights that even seemingly minor structural modifications can dramatically alter biological activity. The resulting compound also exhibited selective toxicity against cancerous liver cells compared to non-cancerous hepatocytes, underscoring the potential for developing targeted therapies. nih.gov

The exploration of SAR in isothiazolone-type compounds is an ongoing area of research. By systematically modifying the core structure and evaluating the effects on cytotoxicity against various cancer cell lines, researchers can build a comprehensive understanding of the structural requirements for potent and selective antineoplastic activity. nih.gov This knowledge is crucial for the rational design of novel isothiazolone-based anticancer drugs.

While this compound is recognized for its foundational biocidal properties, a thorough review of current scientific literature indicates a significant gap in research pertaining specifically to its advanced, emerging, and interdisciplinary applications. The available data largely focuses on the broader class of isothiazolinones or other, more extensively studied derivatives.

Consequently, detailed research findings, data tables, and specific examples of emerging applications solely for this compound are not presently available in published scientific literature. Research into areas such as novel antiviral activity, specific anti-biofilm mechanisms against resistant pathogens, or unique applications in material and environmental sciences has centered on other isothiazolone analogs.

Future research efforts could be directed towards exploring the potential of this compound in these advanced fields to determine if its specific structural features—namely the 4-chlorobenzyl group attached to the nitrogen atom—confer any unique advantages or novel activities compared to its more studied counterparts. Such investigations would be necessary to generate the specific data required to fully assess its potential in emerging interdisciplinary applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Chlorobenzyl)-3(2H)-isothiazolone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cycloaddition reactions between azomethine ylides and isothiazolone precursors. Key steps include controlling temperature (20–60°C) and pH (neutral to mildly acidic) to optimize yields. Catalysts such as Lewis acids (e.g., ZnCl₂) enhance reaction rates and selectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .
  • Data Reference : A study by Khalaj et al. (2004) reported yields exceeding 70% using substituted phenyl groups and chloro derivatives .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., 4-chlorobenzyl group).
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight validation.
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 52.21° between aromatic rings in analogous structures) .
    • Data Reference : Structural analogs show log Pow values of ~0.4, indicating moderate hydrophilicity .

Q. What standard assays evaluate the antibacterial activity of this compound?

  • Methodological Answer : The agar dilution method (CLSI guidelines) is preferred for determining minimum inhibitory concentrations (MICs). Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include controls like ciprofloxacin for activity comparison .
  • Data Reference : 5-Chloro derivatives exhibit MICs of 4–16 µg/mL against Gram-positive bacteria, but variable efficacy against Gram-negative strains .

Advanced Research Questions

Q. How do electronic effects of substituents influence the antibacterial activity of this compound derivatives?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring’s 4-position to enhance activity against Gram-positive bacteria. Use Hammett σ constants to correlate substituent effects with MICs. For example, nitro groups increase polarity, improving membrane penetration .
  • Data Contradiction : Some 5-chloro derivatives show reduced activity compared to non-halogenated analogs, possibly due to steric hindrance .

Q. How can conflicting data on the ecological toxicity of this compound be resolved?

  • Methodological Answer : Conduct PBT/vPvB assessments (Persistence, Bioaccumulation, Toxicity):

  • Log Kow : Measure using shake-flask or HPLC methods (reported log Pow = 0.401) .
  • Aquatic Toxicity : Perform acute fish toxicity tests (OECD 203) and algal growth inhibition assays (OECD 201).
    • Data Gap : Current safety sheets indicate no bioaccumulation but lack ecotoxicological data .

Q. What analytical methods detect trace impurities in synthesized this compound?

  • Methodological Answer : Use ion-pair HPLC with precolumn derivatization (e.g., using 9-fluorenylmethyl chloroformate) for sensitivity down to 0.1 ppm. Validate with spiked samples and calibration curves .
  • Data Reference : Matissek et al. (1989) achieved 99% purity for isothiazolone derivatives using this method .

Q. What computational strategies predict the compound’s interaction with bacterial targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against bacterial enzymes (e.g., DNA gyrase). Validate with MD simulations (GROMACS) to assess binding stability. Correlate binding energies (ΔG) with experimental MICs .

Contradictions and Validation

Q. Why do some studies report reduced activity of 5-chloro derivatives despite their enhanced electrophilicity?

  • Resolution Hypothesis : Chlorine may sterically hinder binding to bacterial targets. Test via synthesizing 5-fluoro/5-bromo analogs and comparing MICs. Use X-ray crystallography to map binding site interactions .

Q. How reliable are current mutagenicity assessments for this compound?

  • Methodological Validation : Conduct Ames tests (OECD 471) with Salmonella strains TA98/TA100. Compare results with existing data (no mutagenicity reported in CLP classifications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.